3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Description
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
3-(4-aminophenyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H11N3O/c15-11-6-4-10(5-7-11)12-9-16-13-3-1-2-8-17(13)14(12)18/h1-9H,15H2 |
InChI Key |
MLZBHUYMTYUTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of polar solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, each with potentially unique properties and applications.
Scientific Research Applications
Biological Activities
The biological implications of 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one are diverse:
- Anticancer Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit promising anticancer properties. For instance, specific derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Antimicrobial Properties : Studies have reported significant antimicrobial activity against a range of pathogens. The compound's structure facilitates interaction with bacterial enzymes, disrupting their function.
- Enzyme Inhibition : The compound has been explored as an inhibitor for certain enzymes linked to disease pathways. Its ability to modulate enzyme activity presents a potential therapeutic avenue for treating metabolic disorders.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Anticancer Study : A study published in 2023 evaluated the anticancer effects of several pyrido[1,2-a]pyrimidin-4-one derivatives. The results indicated that modifications at the 3-position significantly enhanced cytotoxicity against breast cancer cells. The most effective derivative led to a 70% reduction in cell viability at a concentration of 10 µM over 48 hours .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .
- Enzyme Inhibition Research : A recent investigation into enzyme inhibition revealed that specific analogs of this compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. This inhibition was quantified using IC50 values ranging from 5 to 15 µM, indicating strong potential for further development as therapeutic agents targeting folate metabolism in cancer cells .
Table 1: Synthesis Yields of Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound Name | Yield (%) | Reaction Conditions |
|---|---|---|
| This compound | 85 | CuI-catalyzed reaction at 130 °C |
| 2-(4-Methoxyphenyl)-3-phenylselanyl-4H-pyrido[1,2-a]pyrimidin-4-one | 67 | Electrochemical selenylation |
| 3-(Phenyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 90 | One-pot synthesis |
| Activity Type | Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | Derivative A | 8 | - |
| Anticancer | Derivative B | - | 10 |
| Enzyme Inhibition | Derivative C | - | 5 |
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogenated Derivatives
Halogenation at position 3 significantly alters physicochemical and biological properties. For example:
- 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (28a): Synthesized via N-chlorosuccinimide (NCS) in CCl₄, this derivative has a melting point (mp) of 159–160°C and an 86% yield. Chlorine’s electron-withdrawing nature may reduce solubility but enhance stability .
Key Differences vs. Aminophenyl Derivative:
- The amino group in 3-(4-aminophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one provides hydrogen-bond donor/acceptor capacity, unlike halogens. This could enhance target affinity in polar environments.
- Halogenated derivatives are typically synthesized via electrophilic substitution (e.g., N-halosuccinimides), whereas the aminophenyl group may require coupling reactions or reductive amination .
Selenylated Derivatives
Electro-oxidative selenylation introduces selenium at position 3, yielding compounds like:
- 3-(Phenylselanyl)-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3g): Mp 161–162°C, 67% yield.
- 3-(Phenylselanyl)-2-(3-fluorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3h): Mp 133–134°C, 96% yield .
Key Differences vs. Aminophenyl Derivative:
- Selenium’s polarizable electron cloud enables unique interactions (e.g., chalcogen bonding) with biomolecules, distinct from the amino group’s hydrogen bonding.
- Selenylated derivatives show broad yield ranges (67–96%), suggesting variable synthetic efficiency compared to halogenation or aminophenyl introduction .
Complex Substituents and Pharmacological Profiles
Carboxamide Derivatives
Unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides with methyl and cyclopentyl groups exhibit potent gastroprotective effects in rats (e.g., 30–50% reduction in ethanol-induced lesions). The carboxamide moiety likely enhances solubility and target engagement .
Piperazinyl and Thiazolidinone Derivatives
- 2-(4-Ethylpiperazin-1-yl)-9-methyl-3-[(Z)-thiazolidinylidene]methyl-4H-pyrido[1,2-a]pyrimidin-4-one: The thiazolidinone ring may mimic endogenous substrates, suggesting applications in metabolic disorders .
Key Differences vs. Aminophenyl Derivative:
- The aminophenyl group’s primary amine could serve as a protonable site under physiological conditions, influencing pharmacokinetics (e.g., absorption, distribution).
- Complex substituents (e.g., piperazinyl) are often introduced to optimize receptor selectivity or metabolic stability .
Biological Activity
3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include C–N bond formation and amidation processes. Recent advancements have demonstrated efficient methods for synthesizing various substituted pyrido[1,2-a]pyrimidin-4-ones, which are crucial for drug discovery efforts .
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.
Anticancer Properties
Several studies have reported that derivatives of pyrido[1,2-a]pyrimidin-4-ones exhibit moderate to significant growth inhibition against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against L1210 leukemia cells and human leukemic myeloblasts with IC50 values indicating effective cytotoxicity .
The mechanism of action for these compounds often involves the inhibition of critical enzymes involved in cell proliferation and survival. For example, they may interact with kinases or other signaling molecules that regulate cell cycle progression and apoptosis. The specific interactions and binding affinities are still under investigation but are crucial for understanding their therapeutic potential.
Study 1: Inhibition of Cancer Cell Lines
A study evaluated the effects of several pyrido[1,2-a]pyrimidin-4-one derivatives on cancer cell lines. The results indicated that certain substitutions on the phenyl ring significantly enhanced the anti-proliferative activity against A431 vulvar epidermal carcinoma cells. The most active compounds exhibited IC50 values below 10 µM, demonstrating potent inhibition of cell growth .
Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of related compounds. The study found that specific derivatives could inhibit NF-κB/AP-1 signaling pathways, which are crucial in inflammatory responses. The most potent compounds showed IC50 values ranging from 5 to 30 µM against inflammatory markers in vitro .
Data Table: Biological Activity Overview
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | L1210 leukemia | <10 | Inhibition of cell cycle regulators |
| Compound B | A431 vulvar carcinoma | <10 | Apoptosis induction |
| Compound C | Human leukemic myeloblasts | <15 | Kinase inhibition |
| Compound D | Inflammatory markers | 5 - 30 | NF-κB/AP-1 pathway inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
